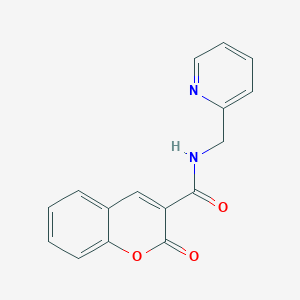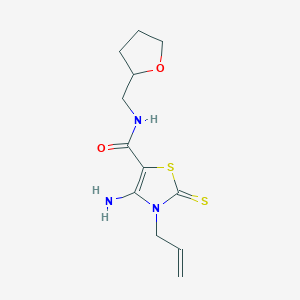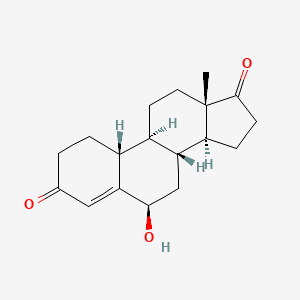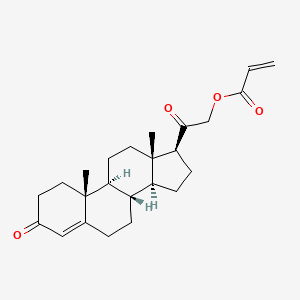
3-(2-氨基-1-羟基丙基)苯酚
描述
3-(2-Amino-1-hydroxypropyl)phenol, also known as 3-aminophenol, is a synthetic compound that is used in a variety of scientific research applications. It is an important intermediate in the production of various pharmaceuticals and dyes, and it is also used in the synthesis of various organic compounds. 3-Aminophenol is a white crystalline solid with a melting point of about 190°C. It is soluble in water, ethanol, and methanol.
科学研究应用
超分子结构
含有 3-(2-氨基-1-羟基丙基)苯酚的新型醇酚类多胺配体 H2L 及其与 Co(III) 和 Cu(II) 的配合物表现出独特的超分子结构。这些结构受配体的供体、中心金属原子和反离子影响。Co(III) 配合物显示出扭曲的八面体构型,而 Cu(II) 配合物具有相似的构型,Cl- 和质子化的酚氧原子弱配位。这些配合物通过多个氢键形成一维和二维结构,展示了 3-(2-氨基-1-羟基丙基)苯酚在开发复杂分子结构中的潜力 (谢等,2005)。
阴离子识别和氢键
该化合物表现出阴离子识别和氢键的能力,特别是与氟化物。该化合物的酚羟基和氨基氢可以与氟化物进行头对尾的分子间氢键。这种行为对于理解其在选择性识别和结合特定阴离子中的作用至关重要 (Ashokkumar 等,2011)。
体积庞大的烷基氨基苯酚螯合物的合成
3-(2-氨基-1-羟基丙基)苯酚有助于合成体积庞大的双(羟基苄基)-N'-(氨基吡啶基)丙胺,用于过渡金属的配位。该合成涉及曼尼希反应并提供高选择性,证明了其在为配位化学和生物活化创造复杂的 N,O 配体中的效用 (Olesiejuk 等,2018)。
苯酚在功能化催化剂上的羟基化
该化合物还参与苯酚的羟基化,展示了其在催化应用中的效用。用含铁样品进行化学改性可提高苯酚的转化率,表明 3-(2-氨基-1-羟基丙基)苯酚在增强催化反应中的潜力 (Lee 等,2001)。
抗氧化和抗菌应用
3-(2-氨基-1-羟基丙基)苯酚参与合成表现出显着的抗氧化和抗菌活性的席夫碱。这证明了其在开发具有治疗应用的生物活性化合物方面的潜力 (Aslam 等,2016)。
与金属离子的配位
该化合物与生物学上重要的三价金属离子,如 Al(III) 和 Fe(III) 的配位研究突出了其在理解金属-配体相互作用中的相关性。这些相互作用涉及配体的 COOH 和 NH2 官能团,这对于医药和生化应用很重要 (Aiello 等,2018)。
抗真菌活性
在植物病理学中,该化合物的衍生物,如 2-(2-羟基丙基)苯酚和 2-(3-羟基丙基)苯酚已被合成并显示出抑制多种植物病原体的生长,表明其在开发新型抗真菌剂中的潜力 (Qu 等,2017)。
作用机制
While there isn’t specific information on the mechanism of action for “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds like Metaraminol act through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure .
未来方向
While there isn’t specific information on the future directions of “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds are used in various applications. For instance, Metaraminol is used for the treatment and prevention of hypotension due to hemorrhage, spinal anesthesia, and shock associated with brain damage .
生化分析
Biochemical Properties
3-(2-Amino-1-hydroxypropyl)phenol plays a crucial role in biochemical reactions, particularly those involving adrenergic receptors. It acts predominantly on alpha-1 adrenergic receptors, leading to vasoconstriction. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it stimulates the release of norepinephrine from storage sites, which then binds to adrenergic receptors to exert its effects . Additionally, 3-(2-Amino-1-hydroxypropyl)phenol inhibits adenyl cyclase, reducing the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cellular signaling .
Cellular Effects
The effects of 3-(2-Amino-1-hydroxypropyl)phenol on various cell types and cellular processes are profound. In vascular smooth muscle cells, it induces contraction by activating alpha-1 adrenergic receptors, leading to increased intracellular calcium levels. This compound also influences cell signaling pathways, particularly those involving cAMP. By inhibiting adenyl cyclase, 3-(2-Amino-1-hydroxypropyl)phenol reduces cAMP levels, which can affect gene expression and cellular metabolism . Furthermore, its vasoconstrictive properties make it essential in maintaining blood pressure during hypotensive states.
Molecular Mechanism
At the molecular level, 3-(2-Amino-1-hydroxypropyl)phenol exerts its effects through several mechanisms. It binds to alpha-1 adrenergic receptors on the cell surface, triggering a cascade of intracellular events that lead to vasoconstriction. This binding inhibits adenyl cyclase, reducing cAMP production and subsequently decreasing protein kinase A (PKA) activity. The reduction in PKA activity leads to decreased phosphorylation of target proteins, altering cellular responses . Additionally, 3-(2-Amino-1-hydroxypropyl)phenol stimulates the release of norepinephrine, which further enhances its vasoconstrictive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Amino-1-hydroxypropyl)phenol can vary over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to 3-(2-Amino-1-hydroxypropyl)phenol can lead to desensitization of adrenergic receptors, reducing its efficacy . Additionally, prolonged use may result in compensatory mechanisms that counteract its vasoconstrictive effects, such as upregulation of adenyl cyclase activity.
Dosage Effects in Animal Models
The effects of 3-(2-Amino-1-hydroxypropyl)phenol in animal models are dose-dependent. At low doses, it effectively increases blood pressure by inducing vasoconstriction. At higher doses, it can cause adverse effects such as excessive vasoconstriction, leading to tissue ischemia and potential organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
3-(2-Amino-1-hydroxypropyl)phenol is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as monoamine oxidase and catechol-O-methyltransferase . These enzymes convert the compound into inactive metabolites, which are then excreted via the kidneys. The metabolic flux of 3-(2-Amino-1-hydroxypropyl)phenol can influence its bioavailability and duration of action. Additionally, interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) can affect its metabolic rate .
Transport and Distribution
Within cells and tissues, 3-(2-Amino-1-hydroxypropyl)phenol is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or be actively transported by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-(2-Amino-1-hydroxypropyl)phenol within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-(2-Amino-1-hydroxypropyl)phenol is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors on the cell membrane . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. Additionally, the presence of targeting signals within its structure can direct it to specific organelles, enhancing its efficacy in exerting its biochemical effects .
属性
IUPAC Name |
3-(2-amino-1-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858992 | |
| Record name | m-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7619-17-2 | |
| Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)
![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)


![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)
![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)


